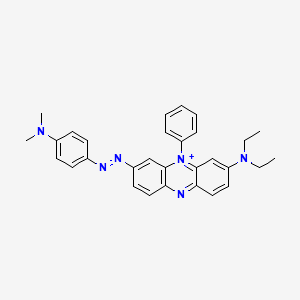

Janus Green B cation

Description

Historical Trajectories and Foundational Contributions to Cellular Imaging

The introduction of Janus Green B as a supravital stain is credited to the German biochemist Leonor Michaelis in 1900. wikipedia.orgalchetron.comtaylorandfrancis.com At a time when the internal landscape of the cell was still largely a mystery, Michaelis discovered that Janus Green B could selectively stain specific granular structures within living cells, which were later identified as mitochondria. taylorandfrancis.com This was a groundbreaking development, as it allowed for the observation of these organelles in their active, living state, a method known as supravital staining. wikipedia.org Before this, most cellular staining techniques required fixing and killing the cells, which often introduced artifacts and did not permit the study of dynamic cellular processes.

The name "mitochondria," derived from the Greek words for "thread" and "granule," had only been coined a few years earlier in 1898 by Carl Benda. taylorandfrancis.com Michaelis's application of Janus Green B provided the first "official portrait" of these organelles, a visual representation that remained the standard in the field until the advent of high-resolution electron microscopy in 1952. taylorandfrancis.com This early application laid the foundation for decades of research into the morphology and distribution of mitochondria within various cell types.

Evolution of Janus Green B Cation's Role in Mitochondrial Biology Research

The role of this compound quickly evolved from a simple morphological marker to a functional probe of mitochondrial activity. Researchers observed that the stain's distinctive color was dependent on the metabolic state of the mitochondria. Janus Green B is a redox indicator; it appears blue-green in its oxidized state and becomes colorless or pink when reduced. wikipedia.orgalchetron.compressbooks.pub

The key to its specificity lies in the mitochondrial electron transport chain. The enzyme cytochrome c oxidase, a component of Complex IV in the inner mitochondrial membrane, maintains the this compound in its oxidized, blue-green state. In the surrounding cytoplasm, which has a more reduced environment, the dye is converted to its colorless leuco form. This differential staining provided a clear visual distinction of metabolically active mitochondria as bluish-green spots against a colorless cytoplasmic background. This mechanism established Janus Green B not just as a stain, but as an indicator of oxidative phosphorylation and a functioning respiratory chain.

Scope and Significance of this compound in Modern Academic Methodologies

Despite being over a century old, the this compound continues to be a relevant and valuable tool in modern biological research, finding applications in a variety of methodologies beyond simple mitochondrial visualization.

Its properties as a redox indicator are exploited in colorimetric assays to assess mitochondrial function, activity, and toxicity. bjbms.org These assays are based on the reduction of Janus Green B by mitochondrial dehydrogenases to diethylsafranine, a pink-colored compound. bjbms.org This method provides a simple and cost-effective way to screen for mitochondrial dysfunction caused by toxins or disease. bjbms.orgnih.gov

Modern research has also found novel applications for this classic dye. It has been used for the vital staining of peripheral nerves in insects, allowing for the mapping of the nervous system and the locating of small nerve branches for physiological recordings. medchemexpress.comcarleton.ca Furthermore, it has been instrumental in visualizing novel anatomical structures, such as the threadlike "Bonghan ducts" inside the lymphatic vessels of rabbits, which were found to contain a high density of mitochondria. scientificlabs.co.ukdiscofinechem.com Other applications include its use in determining cell density in cultures and as a counterstain in specific histological procedures. biognost.comnih.gov

The enduring significance of the this compound lies in its simplicity, specificity, and its ability to link cellular structure with metabolic function.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Description | Reference(s) |

| Chemical Class | Phenazine (B1670421) Dye, Cationic Dye | scientificlabs.co.uk |

| Staining Type | Supravital Stain, Vital Stain | wikipedia.orgalchetron.comtaylorandfrancis.com |

| Mechanism | Redox Indicator | wikipedia.orgsuvchemlaboratorychemicals.comcdhfinechemical.com |

| Oxidized State | Blue-green color; maintained by cytochrome c oxidase in active mitochondria. | wikipedia.orgpressbooks.pub |

| Reduced State | Pink or colorless (leuco form); occurs in the cytoplasm. | wikipedia.orgalchetron.com |

| Primary Target | Mitochondria | wikipedia.orgtaylorandfrancis.comwikimedia.org |

Table 2: Research Applications and Findings with this compound

| Research Area | Application | Key Findings | Reference(s) |

| Cellular Imaging | Supravital staining of mitochondria in living cells. | Enabled the first visualization of mitochondria in their active state, distinguishing them from the cytoplasm. | wikipedia.orgtaylorandfrancis.com |

| Mitochondrial Function | Colorimetric assay for mitochondrial activity and toxicity. | The reduction of JGB to diethylsafranine serves as a reliable indicator of mitochondrial dehydrogenase activity and integrity. | bjbms.org |

| Neurobiology | Rapid vital staining of peripheral nerves and chordotonal organs in insects. | Provides a simple and effective method to map nerve distribution and locate sites for physiological recordings. | medchemexpress.comcarleton.ca |

| Anatomy | Visualization of novel biological structures. | Used to identify and characterize mitochondria-rich structures like Bonghan ducts within lymphatic vessels. | scientificlabs.co.ukdiscofinechem.com |

| Cell Biology | Determination of cell number in anchorage-dependent cultures. | JGB uptake is linearly correlated with cell numbers, offering a simple and precise quantification method. | nih.gov |

| Toxicology | Studying the effects of toxins on mitochondrial function. | The change in JGB's redox state is used to assess mitochondrial damage from substances like paraquat (B189505). | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H31N6+ |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

8-[[4-(dimethylamino)phenyl]diazenyl]-N,N-diethyl-10-phenylphenazin-10-ium-2-amine |

InChI |

InChI=1S/C30H31N6/c1-5-35(6-2)26-17-19-28-30(21-26)36(25-10-8-7-9-11-25)29-20-23(14-18-27(29)31-28)33-32-22-12-15-24(16-13-22)34(3)4/h7-21H,5-6H2,1-4H3/q+1 |

InChI Key |

TYOFQDFFFPHHNT-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5 |

Canonical SMILES |

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(C)C)N=C2C=C1)C5=CC=CC=C5 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Interaction

Mechanism of Cationic Localization within Subcellular Compartments

The precise targeting of Janus Green B cation to specific subcellular compartments, predominantly mitochondria, is governed by a combination of electrostatic interactions and the established membrane potential.

As a cationic molecule, the this compound possesses a positive charge that dictates its initial interactions with cellular components jbuon.comnih.govbjbms.orgmsu.ru. This positive charge facilitates electrostatic attraction to negatively charged biomolecules present within cells, such as phospholipids (B1166683) and nucleic acids researchgate.net. Within the cellular environment, the dye is specifically directed towards mitochondria, where it binds to the lipoid portions of the structural protein-lipid complexes that maintain organelle integrity and respiratory function researchgate.net. These electrostatic forces are crucial for anchoring the dye to the mitochondrial membranes, initiating its accumulation within these organelles researchgate.net.

The accumulation of this compound within mitochondria is critically dependent on the electrochemical gradient across the inner mitochondrial membrane, specifically the mitochondrial membrane potential (ΔΨm) jbuon.comnih.govmsu.runih.govnih.gov. JG-B cation, like other lipophilic cations, is selectively taken up by metabolically active mitochondria that maintain an intact, negative-inside membrane potential jbuon.comnih.govnih.gov. The ΔΨm, established by the proton pumps of the electron transport chain, creates a driving force for the electrophoretic movement and concentration of positively charged species into the mitochondrial matrix msu.runih.govnih.govannualreviews.org. The negative charge on the interior of the mitochondrial membrane actively promotes the inward transport of cations nih.gov. Consequently, an energized mitochondrial state, characterized by a more negative ΔΨm, leads to increased uptake of JG-B cation, making it a reliable indicator of mitochondrial energization and integrity nih.govnih.gov.

Redox Chemistry and Enzymatic Reduction Pathways within Living Systems

The functionality of this compound as a biological stain is intrinsically tied to its participation in redox reactions occurring within respiring mitochondria.

This compound engages with the mitochondrial electron transport chain (ETC) as a substrate for reductive processes jbuon.comnih.govresearchgate.net. Once localized within the mitochondria, the dye becomes involved in redox reactions mediated by the ETC components jbuon.comnih.govresearchgate.net. Its reduction signifies active mitochondrial respiration, a process that underpins its utility as a vital stain jbuon.comnih.govresearchgate.net. The dye's incorporation into the mitochondrial structural protein-lipid complex positions it effectively to interact with the organelle's metabolic machinery researchgate.net.

The primary enzymatic systems responsible for the reduction of this compound are the mitochondrial dehydrogenases jbuon.comnih.govbjbms.org. Upon entering metabolically active mitochondria, JG-B cation undergoes reductive cleavage, transforming from its oxidized, green-blue state to a pink-colored product known as diethylsafranine jbuon.comnih.gov. This enzymatic reduction is a key aspect of the dye's mechanism of action and has been a subject of extensive study jbuon.comnih.gov.

This compound exhibits distinct color characteristics based on its redox status: it appears green-blue in its oxidized form and becomes colorless or light pink upon reduction pressbooks.pub. The biological efficacy of JG-B is contingent upon the presence of both the dye and oxygen, indicating a role for oxygen in its redox cycling or the processes it monitors researchgate.net. The reduction of JG-B by mitochondrial enzymes, particularly within the ETC, is directly correlated with cellular respiration and the generation of reducing equivalents. The conversion of JG-B to diethylsafranine, which can be quantified spectrophotometrically by observing the shift in absorption maxima, serves as a sensitive indicator of mitochondrial activity and integrity jbuon.comnih.gov. This property has been leveraged in the development of colorimetric assays for assessing mitochondrial function and toxicity nih.govbjbms.org.

Compound List

| Compound Name |

| This compound |

| Diethylsafranine |

Data Table: Absorption Spectra of Janus Green B Forms

| Form | Color | Absorption Maxima (nm) |

| Oxidized | Green-blue | 595 |

| Reduced | Pink | 550 |

The this compound's interactions within a cellular environment are primarily governed by its chemical properties, including its positive charge and its capacity to participate in various intermolecular forces. These interactions are crucial for its observed staining properties and its utility as a probe in biochemical and cellular studies.

Binding Characteristics with Deoxyribonucleic Acid (DNA)

The this compound exhibits significant interactions with DNA, which have been investigated using spectroscopic and scattering techniques. These studies reveal that JGB can bind to DNA, influencing its optical properties and enabling quantitative analysis.

Research indicates that JGB undergoes cooperative binding to DNA . Studies employing fluorescence quenching methods have demonstrated that JGB's fluorescence is quenched in the presence of DNA, suggesting a direct interaction. This quenching phenomenon has been quantified, with reported binding constants of approximately 10^6 M⁻¹ and a binding site size estimated to be around three base pairs researchgate.net.

Furthermore, resonance light scattering (RLS) techniques have provided insights into JGB-DNA interactions. When JGB interacts with double-stranded DNA, its RLS signals are significantly enhanced, typically in the spectral region of 300-650 nm, with characteristic peaks observed at specific wavelengths like 416.0, 452.0, and 469.2 nm researchgate.netnih.gov. This enhancement is attributed to an aggregation mechanism of JGB in the presence of DNA, particularly at nanogram levels nih.gov. Linear relationships have been established between the enhanced RLS intensity and DNA concentration, allowing for the sensitive determination of DNA. For instance, detection limits for calf thymus DNA (ctDNA) have been reported as low as 8.7 ng/mL, and for fish sperm DNA (fsDNA) as 9.9 ng/mL, when using specific JGB concentrations and buffer conditions nih.gov.

Table 1: this compound Binding Parameters with DNA

| Parameter | Value | Method/Reference | Notes |

| Binding Constant (K) | ~10⁶ M⁻¹ | Fluorescence researchgate.net | Static quenching mode observed. |

| Binding Site Size | ~3 base pairs | Fluorescence researchgate.net | |

| Detection Limit (ctDNA) | 1.3 x 10⁻⁸ mol/L | Fluorescence researchgate.net | Under optimum conditions. |

| Detection Limit (fsDNA) | 6.4 x 10⁻⁹ mol/L | Fluorescence researchgate.net | Under optimum conditions. |

| Linear Range (ctDNA, RLS) | 0-3.5 µg/mL | RLS nih.gov | With 2.0 x 10⁻⁵ M JGB. |

| Linear Range (fsDNA, RLS) | 0-3.5 µg/mL | RLS nih.gov | With 2.0 x 10⁻⁵ M JGB. |

| Detection Limit (ctDNA, RLS) | 8.7 ng/mL | RLS nih.gov | |

| Detection Limit (fsDNA, RLS) | 9.9 ng/mL | RLS nih.gov | |

| Binding Mechanism | Cooperative binding, Aggregation | Various nih.gov | RLS signal enhancement due to aggregation. |

Complex Formation with Proteins and Amino Acids

The this compound also interacts with proteins, forming complexes that alter the spectral and biophysical properties of both the dye and the protein. These interactions are often characterized by a combination of electrostatic and non-specific forces.

Studies investigating the interaction of JGB with heme proteins, specifically hemoglobin (Hb) and myoglobin (B1173299) (Mb), have revealed ground-state complex formation. Spectroscopic data, including absorbance and fluorescence measurements, confirm these associations researchgate.net. The binding affinity of JGB to myoglobin was found to be higher than its affinity for hemoglobin. Calorimetric data further supported this, with binding constants for Mb reported as K = 8.21 x 10⁴ M⁻¹ and for Hb as K = 6.60 x 10⁴ M⁻¹ researchgate.net. These interactions are described as involving contributions from both polyelectrolytic and non-polyelectrolytic forces, with pH-dependent studies confirming the involvement of ionic interactions in the complexation process researchgate.net. The binding of JGB to these proteins also induces conformational changes, as evidenced by alterations in circular dichroism, synchronous fluorescence, and 3D fluorescence spectra researchgate.net.

While direct studies on JGB complex formation with individual amino acids are less prevalent in the reviewed literature, the general principle of cationic dye interaction with charged amino acid residues on proteins suggests that such interactions are possible. The positively charged JGB cation would likely interact electrostatically with negatively charged amino acid side chains (e.g., aspartate, glutamate) and potentially engage in hydrophobic interactions with non-polar residues.

Table 2: this compound Binding Parameters with Heme Proteins

| Protein | Binding Constant (K) | Binding Affinity | Interaction Forces | Conformational Changes |

| Myoglobin (Mb) | 8.21 x 10⁴ M⁻¹ | Higher | Polyelectrolytic, Non-polyelectrolytic, Ionic researchgate.net | Yes researchgate.net |

| Hemoglobin (Hb) | 6.60 x 10⁴ M⁻¹ | Lower | Polyelectrolytic, Non-polyelectrolytic, Ionic researchgate.net | Yes researchgate.net |

Considerations for Non-Specific Binding in Research Applications

In research applications, particularly in cellular staining and biochemical assays, the potential for non-specific binding of the this compound is an important consideration. Non-specific binding can arise from various intermolecular forces, leading to background staining or inaccurate measurements.

Non-specific binding is often mediated by non-specific hydrophobic or ionic interactions. For instance, charged side chains on proteins, such as amino and carboxyl groups, can promote ionic and Van der Waals interactions with the dye antibodies.com. JGB, being a cationic dye, is prone to electrostatic interactions with negatively charged cellular components or surfaces. It is known to have a high affinity for cell nuclei, which are rich in DNA researchgate.net. Furthermore, JGB can adsorb onto various surfaces, as seen in studies related to material science biorxiv.org, indicating a general affinity for different substrates.

To mitigate non-specific binding in research applications, several strategies are employed. These include the use of blocking buffers, which often contain proteins like bovine serum albumin (BSA) or normal serum, to saturate potential binding sites antibodies.com. Adjusting the ionic strength of the buffer can also influence electrostatic interactions, thereby reducing non-specific binding antibodies.com. The presence of detergents can also help in minimizing such interactions. Careful control of experimental conditions, such as pH and concentration, is crucial to optimize specific interactions and minimize unwanted background signals when using JGB as a probe or stain.

Advanced Methodological Applications and Assay Development in Research

Quantification of Mitochondrial Function and Integrity in Isolated Systems.

Janus Green B is a lipophilic cationic dye that is actively taken up by mitochondria with an intact negative inside membrane potential. jbuon.comnih.gov This property makes it an invaluable tool for assessing the function and integrity of these organelles in isolated systems. researchgate.netnih.gov

Spectrophotometric Assays for Mitochondrial Activity.

Spectrophotometric assays utilizing Janus Green B provide a robust method for quantifying mitochondrial activity. nih.govresearchgate.net In its oxidized state, JGB is a greenish-blue color, but it is reduced by mitochondrial dehydrogenases to the pink-colored diethyl safranin. jbuon.comnih.gov This color change, which can be measured spectrophotometrically, serves as a direct indicator of mitochondrial metabolic activity. jbuon.comnih.gov

The assay's principle lies in the reductive splitting of the JGB molecule by the oxidoreductases of the electron transport chain (ETC) in actively respiring mitochondria. jbuon.com The conversion of the greenish-blue JGB (with an absorption maximum at 595 nm) to the pink, water-soluble diethyl safranin (with an absorption maximum at 550 nm) can be directly measured without requiring an extraction step. jbuon.com This method has been shown to be specific to mitochondria, as the post-mitochondrial supernatant does not lead to the formation of diethyl safranin. jbuon.com Research has demonstrated a linear correlation between the amount of mitochondria present and the increase in the absorbance ratio of 550 nm to 595 nm, indicating the formation of diethyl safranin. jbuon.com

Key Findings from Spectrophotometric Assays:

| Parameter | Observation | Source |

| Principle | Reductive cleavage of Janus Green B to diethyl safranin by mitochondrial ETC. | jbuon.com |

| Color Change | Greenish-blue to pink. | jbuon.comnih.gov |

| Absorbance Maxima | JGB: 595 nm; Diethyl safranin: 550 nm. | jbuon.comnih.gov |

| Specificity | Conversion occurs only in the presence of active mitochondria. | jbuon.com |

| Correlation | Linear increase in diethyl safranin formation with increasing mitochondrial amount. | jbuon.com |

Microscopic Techniques for Assessing Mitochondrial Morphology and Dynamics.

Janus Green B's ability to selectively accumulate in active mitochondria makes it a valuable supravital stain for microscopic visualization. scbt.comontosight.aitaylorandfrancis.com As a cationic dye, it is electrostatically attracted to the negatively charged inner mitochondrial membrane, allowing for the observation of mitochondrial morphology, distribution, and dynamics within living cells without the need for fixation. scbt.comontosight.aibiognost.com

In its oxidized state within the mitochondria, JGB appears blue-green. pressbooks.pubegyankosh.ac.in This is maintained by the activity of cytochrome c oxidase in the electron transport chain. egyankosh.ac.in The rest of the cell remains largely unstained because the dye is reduced to a colorless form in the cytoplasm. egyankosh.ac.in This differential staining provides clear visualization of mitochondria as distinct blue-green structures. taylorandfrancis.comegyankosh.ac.in This technique has been historically significant, serving as the primary method for visualizing mitochondria before the advent of high-resolution electron microscopy. taylorandfrancis.com It has been used to observe mitochondria in various cell types, including hamster ovary cells and human cheek cells. egyankosh.ac.inchemsrc.com

Development and Validation of Colorimetric Cell-Based Assays.

The properties of Janus Green B that make it suitable for studying isolated mitochondria have also been harnessed to develop and validate colorimetric assays for whole cells. jbuon.com These assays provide a simple and efficient means of assessing cell viability and toxicity. jbuon.comnih.gov

Comparative Analysis with Established Viability Assays (e.g., MTT).

The JGB-based cell viability assay offers several advantages over the more traditional MTT assay. jbuon.com The MTT assay relies on the reduction of a yellow tetrazolium salt to a water-insoluble purple formazan (B1609692) product by mitochondrial dehydrogenases, which then requires a solubilization step before it can be quantified. jbuon.com In contrast, the JGB assay is based on the conversion of JGB to the water-soluble pink diethyl safranin, which can be directly measured spectrophotometrically. jbuon.com This eliminates the need for the time-consuming solubilization/extraction step, making the JGB assay simpler and faster. jbuon.comnih.gov

Studies have shown a significant correlation between the results obtained from JGB assays and MTT assays when assessing the toxicity of various compounds, indicating that both methods are reliable for determining cytotoxicity. researchgate.netnih.gov For instance, the 50% lethal concentrations (LC50) of toxins like paraquat (B189505) and cyanide determined by both JGB and MTT assays were comparable. nih.gov However, the JGB assay is often considered preferable due to its simplicity, lower cost, and sensitivity. researchgate.netnih.gov

Comparison of JGB and MTT Assays:

| Feature | Janus Green B Assay | MTT Assay | Source |

| Principle | Reductive splitting of JGB to diethyl safranin. | Reduction of MTT to formazan. | jbuon.com |

| End Product | Water-soluble (pink). | Water-insoluble (purple). | jbuon.com |

| Protocol Step | No solubilization required. | Requires solubilization/extraction. | jbuon.comnih.gov |

| Time Efficiency | Faster. | More time-consuming. | jbuon.com |

| Correlation | High correlation with MTT results. | Established standard. | researchgate.netnih.gov |

Optimization of Protocols for High-Throughput Screening in Research.

The simplicity and speed of the JGB colorimetric assay make it highly suitable for high-throughput screening (HTS) applications. jbuon.comabioreagents.com The protocol involves fixing cells, staining with a JGB solution for a short period (e.g., 3 minutes), followed by a brief destaining step. nih.gov The dye is then eluted from the stained cells using diluted hydrochloric acid and transferred to a 96-well plate for reading on a microplate reader. abioreagents.comnih.gov

This straightforward procedure allows for the rapid processing of a large number of samples, which is a key requirement for HTS. abioreagents.comnih.govnih.gov The assay has been shown to have a linear correlation with cell numbers over a wide range of cell densities, making it a reliable method for quantifying cell proliferation or cytotoxicity in response to various compounds. nih.gov Its applicability to various culture formats, including 96-well plates, further enhances its utility in HTS. abioreagents.comnih.gov

Applications in Specialized Biological Staining Methodologies.

Beyond its use in mitochondrial and cell viability assays, Janus Green B has been employed in several specialized supravital staining techniques. chemsrc.commedchemexpress.com Its ability to stain living tissues without fixation allows for the observation of cellular structures and processes in a more natural state. ontosight.aisemanticscholar.org

For example, JGB has been used for the supravital staining of the peripheral nervous system in insects, where it provides a rapid and effective means of visualizing nerves. chemsrc.commedchemexpress.com It has also been utilized to stain lymphatic vessels in rabbits, revealing novel threadlike structures within these vessels. chemsrc.commedchemexpress.com The staining reaction is oxygen-dependent and can be reversibly inhibited by cyanide, providing insights into the metabolic state of the stained tissues. chemsrc.commedchemexpress.com In histology, it is also used for detecting embryonic tissue and as a counterstain in certain procedures. biognost.combiognost.com

Visualization of Peripheral Nervous System Structures

Janus Green B has been demonstrated as an effective and rapid vital stain for the visualization of peripheral nervous system structures, particularly in insects. chemsrc.comcarleton.canih.gov Research has shown that a brief application of a dilute JGB solution to an exposed nervous system can selectively stain whole nerves a dark blue color, making them distinct from the surrounding unstained tissue. carleton.canih.gov

This simple technique is highly valuable for several research applications:

Neuroanatomical Mapping: It aids in creating topographical maps of the nervous system. carleton.ca

Innervation Studies: The stain helps in describing the distribution of nerves to their peripheral targets, such as muscles and organs. carleton.ca

Electrophysiology: By staining small nerve branches, it facilitates their location for extracellular physiological recordings. carleton.canih.gov

In addition to staining peripheral nerves, JGB has been used to enhance the contrast of chordotonal organs in insects, which are mechanoreceptors that sense stretch. carleton.canih.gov The stain is useful for visualizing the attachment strands of these organs and the crista acustica, a key component of the tympanal organ (eardrum) in crickets and katydids. carleton.canih.gov

Staining of Lymphatic System Components

A significant application of Janus Green B is in the visualization of structures within the lymphatic system. medchemexpress.com Research, particularly in rabbit models, has utilized JGB to identify and stain novel, long threadlike structures floating inside large lymphatic vessels. discofinechem.comnih.gov These structures, referred to as Bonghan ducts or the primo vascular system (PVS), were first observed with the aid of JGB staining. sigmaaldrich.comnih.gov

The procedure involves injecting the JGB staining solution into a lymph node or vessel. medchemexpress.com The dye then flows through the lymphatic channels, preferentially staining the internal threadlike structures. medchemexpress.comdiscofinechem.com Researchers have noted that these JGB-stained ducts contain a high density of mitochondria in their cells, which aligns with the dye's known affinity for these organelles. discofinechem.comfishersci.fi This selective staining has been crucial for distinguishing the primo vascular system from the surrounding lymphatic vessel walls, enabling further study of its anatomy and properties. nih.gov

Research on Other Cellular and Tissue Staining Applications

Beyond the nervous and lymphatic systems, Janus Green B is a versatile stain with a wide range of applications in cellular and tissue research. Its primary and most well-documented use is as a supravital stain for mitochondria in living cells. ontosight.aisigmaaldrich.comcarlroth.comfishersci.fi The dye's color change from blue-green (oxidized) to pink/colorless (reduced) serves as an indicator of mitochondrial respiratory activity. carlroth.comnih.gov

Other documented applications include:

Hematology: It is used for staining leukocytes (white blood cells). carlroth.comcarlroth.com

Histology: JGB has been employed to stain a variety of cells and tissues, including fungi, yeast cells, brain and spinal cord tissue, sperm, and tissue culture monolayers. scientificlabs.co.ukscientificlabs.com It has also been used to identify telocytes—a specific type of interstitial cell—in the trachea and lungs. sigmaaldrich.comscientificlabs.co.ukscientificlabs.com

Cell-Based Assays: The dye is used in colorimetric assays to determine cell density in cultures. abioreagents.com This method is particularly useful for normalizing results in cell-based ELISA assays. abioreagents.com

Nucleic Acid Staining: Some research indicates its use in staining biomolecules like nucleic acids and chromosomes. scientificlabs.co.ukscientificlabs.com

The diverse staining capabilities of Janus Green B are summarized in the table below.

| Target Structure/Organism | Research Area | Key Finding/Application | References |

|---|---|---|---|

| Mitochondria | Cell Biology, Histology | Supravital staining in living cells to assess metabolic activity. | ontosight.aisigmaaldrich.comcarlroth.comnih.gov |

| Peripheral Nerves | Neurobiology | Rapid vital staining for neuroanatomical mapping and electrophysiology in insects. | carleton.canih.gov |

| Primo Vascular System (Bonghan Ducts) | Anatomy | Visualization of threadlike structures within lymphatic vessels of rabbits. | sigmaaldrich.comdiscofinechem.comnih.gov |

| Leukocytes | Hematology | Vital staining of white blood cells. | carlroth.comcarlroth.com |

| Telocytes | Histology | Detection and identification in tissues like the trachea and lungs. | sigmaaldrich.comscientificlabs.com |

| Anchorage-Dependent Cells | Cell-Based Assays | Colorimetric determination of cell numbers for assay normalization. | abioreagents.com |

| Fungi, Yeast, Tissue Monolayers | Microbiology, Histology | General vital staining of various cells and organisms. | scientificlabs.co.ukscientificlabs.com |

Integration with Modern Imaging Modalities and Techniques

The properties of Janus Green B allow for its integration with a variety of established and advanced imaging platforms.

Considerations for Live Cell Imaging Applications

As a supravital stain, Janus Green B is fundamentally suited for live-cell imaging. ontosight.aimedchemexpress.comchemsrc.com A primary consideration for its use in this context is its direct link to cellular metabolism. The staining reaction is oxygen-dependent and relies on the reductive environment within active mitochondria. medchemexpress.comnih.govchemsrc.com This means the intensity and color of the stain can provide real-time information about the metabolic state of the cell. nih.gov When interpreting results, researchers must consider that changes in the cellular environment, such as hypoxia or the presence of metabolic inhibitors like cyanide, can directly affect the staining pattern. medchemexpress.comchemsrc.com This dependency makes JGB a functional reporter of mitochondrial health, but also requires careful control of experimental conditions to ensure accurate interpretation. nih.gov

Compatibility with Advanced Microscopy Platforms

Janus Green B has been successfully used with several microscopy and analytical platforms. In studies of the lymphatic system and insect peripheral nerves, it has been observed using standard stereomicroscopes. medchemexpress.comcarleton.canih.gov

More advanced imaging has also been employed. Research on lymphatic structures utilized confocal laser scanning microscopy for detailed imaging analysis of the stained samples. medchemexpress.com For quantitative cell-based assays, the dye eluted from stained cells is measured using a microplate spectrophotometer or reader at a specific wavelength. abioreagents.com

However, there are limitations. For fluorescence-based immunocytochemistry (IHC-IF), JGB may be less suitable as it can produce high autofluorescence, which could interfere with the signals from specific fluorophores. antibodies.com Conversely, its unique spectral properties have been leveraged in advanced applications like surface-enhanced Raman spectroscopy (SERS) to monitor its diffusion and degradation, indicating potential for use in novel analytical techniques. researchgate.net

The compatibility of Janus Green B with various imaging platforms is outlined below.

| Imaging Platform | Application/Compatibility | References |

|---|---|---|

| Stereomicroscopy | Observation of stained nerves and lymphatic vessels. | medchemexpress.comcarleton.canih.gov |

| Confocal Laser Scanning Microscopy | High-resolution imaging of stained lymphatic structures. | medchemexpress.com |

| Microplate Spectrophotometer | Quantitative colorimetric assays for cell number determination. | nih.govabioreagents.com |

| Fluorescence Microscopy | Potentially limited due to high autofluorescence. | antibodies.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Used to study the dye's diffusion and degradation processes. | researchgate.net |

Physico Chemical Principles Underlying Research Utility

Solvatochromic Properties and Environmental Influences on Spectroscopic Behaviornih.gov

The spectroscopic behavior of the Janus Green B cation is highly sensitive to its surrounding environment, particularly solvent polarity. This phenomenon, known as solvatochromism, arises from differential solvation of the dye's ground and excited states, leading to shifts in its absorption and emission spectra. Studies have employed equations such as the Lippert-Mataga, Billot, and Ravi equations to quantify these solvent effects by calculating the ground-state (µg) and excited-state (µe) dipole moments researchgate.net. An increase in the excited-state dipole moment suggests alterations in the electronic structure upon excitation, which is directly influenced by the solvent's dielectric properties researchgate.net.

The absorption maximum (λmax) of JGB in methanol (B129727) is reported around 650 ± 10 nm tandfonline.com. In its oxidized, active form, JGB presents a green-blue color, with an absorption maximum near 595 nm. Upon reduction by metabolically active mitochondria, it transforms into diethylsafranine, a pink-colored compound with an absorption maximum around 550 nm researchgate.net. This color change is a direct consequence of environmental interaction and the dye's redox state, highlighting its utility as an indicator. The relationship between solvent polarity parameters and spectral properties provides insights into solute-solvent interactions, including charge-transfer complexes and hydrogen bonding, which significantly impact the molecule's optical features psu.edu.

| Solvent | λmax (nm) | µg (D) | µe (D) | Reference |

| Methanol | 650 ± 10 | ~10.5 | ~16.9 | tandfonline.com, researchgate.net |

| Water | (Varies) | ~10.7 | ~17.7 | researchgate.net |

Note: Dipole moment values (µg, µe) are illustrative and derived from specific studies on solvent effects and may vary based on experimental conditions and calculation methods.

Interaction Mechanisms with Nanoparticles and Advanced Materials in Analytical Contextsresearchgate.netnih.govuotechnology.edu.iq

The this compound's ability to interact with various substrates, including nanoparticles and surfaces, underpins its application in analytical chemistry and materials science. These interactions often lead to measurable changes in its spectroscopic properties, such as fluorescence or light scattering.

JGB exhibits sensitivity to its nanoscale environment, particularly in the presence of metal nanoparticles. It has been observed to be particularly sensitive to silver nanoparticles (AgNPs), suggesting potential interactions that influence its photophysical properties researchgate.net. In some systems, AgNPs can lead to fluorescence enhancement of JGB through energy transfer mechanisms, where the nanoparticles act as donors or enhancers of the dye's emission acs.org. This phenomenon is often attributed to effective dipole coupling between the dye and the nanoparticle's plasmonic resonance acs.org.

Conversely, JGB's fluorescence can be quenched in the presence of other molecules, such as DNA. This fluorescence quenching, often following Stern-Volmer kinetics, allows for the quantitative determination of nucleic acids mdpi.com. The interaction with DNA also leads to dye aggregation and changes in its light scattering properties, specifically an enhancement in Resonance Light Scattering (RLS) signals. This RLS enhancement, characterized by distinct peaks, has been utilized for sensitive DNA detection and quantification, with detection limits in the nanogram per milliliter range researchgate.netnih.govdntb.gov.ua. JGB's interaction with polyanions like sodium alginate also results in dye stacking and aggregate formation, altering its spectral signature rsc.org.

The adsorption of the cationic JGB onto various solid substrates is a key principle for its use in dye removal from wastewater and as an analytical probe. This adsorption is typically governed by electrostatic interactions, hydrogen bonding, and surface area availability.

Diatomite: JGB adsorbs onto diatomite following Langmuir isotherm and pseudo-second-order kinetic models mdpi.comrsc.orggnest.org. Raw diatomite has shown a maximum adsorption capacity (Qm) of 39.89 mg/g rsc.org.

Pistachio Shells (PSC): Activated pistachio shells serve as an effective and low-cost adsorbent for JGB, with high removal efficiencies (up to 99.7%) reported. Adsorption data often fit Langmuir and Freundlich isotherm models, with a maximum adsorption capacity of approximately 183.1 mg/g for methylene (B1212753) blue on activated shells, indicating significant potential for JGB as well uotechnology.edu.iqresearchgate.netmdpi.comuobaghdad.edu.iq.

Mesoporous Silica Nanoparticles (MSNs): JGB adsorption on MSNs, such as SBA-15, also adheres to Langmuir isotherms and pseudo-second-order kinetics, with adsorption capacities typically ranging from 14.70 to 34.23 mg/g for cationic dyes nih.govresearchgate.net.

Copper Electrodes: JGB adsorbs onto copper surfaces, with the N=N bond region identified as a probable reactive site for adsorption and subsequent electrochemical reactions acs.orgosti.govresearchgate.netresearchgate.netresearchgate.net. This adsorption and potential dissociative cleavage of the N=N bond are critical for its function as a leveling agent in copper electroplating psu.eduacs.orgresearchgate.netresearchgate.net.

The adsorption process is influenced by factors such as pH, adsorbent dosage, contact time, initial dye concentration, and particle size tandfonline.comuotechnology.edu.iqresearchgate.netuobaghdad.edu.iqiwaponline.com.

| Adsorbent | Qm (mg/g) | Isotherm Model | Kinetic Model | Optimal pH | Reference(s) |

| Raw Diatomite | 39.89 | Langmuir | Pseudo-second order | ~6-7 | rsc.org |

| Activated Pistachio Shells (PSC) | ~183 (MB) | Langmuir | Pseudo-second order | ~6-7 | researchgate.netmdpi.com |

| Mesoporous Silica Nanoparticles (SBA-15) | 14.70 - 34.23 | Langmuir | Pseudo-second order | ~6-7 | nih.govresearchgate.net |

| Oxidized MWCNTs | 56 | Langmuir | Pseudo-second order | ~6 | tandfonline.com |

| Leucaena leucocephala Seed Pods (LLSP) | 142.85 | Langmuir | Pseudo-second order | 9 | iwaponline.com |

Note: Qm values are specific to the dye and conditions reported in the studies. For PSC, the value for Methylene Blue (MB) is provided as a comparable cationic dye.

Theoretical and Computational Modeling of Dye-Biomolecule Interactionsnih.govmdpi.com

Computational and theoretical approaches are instrumental in elucidating the complex interactions of the this compound with biomolecules, providing a deeper understanding of its mechanisms of action and potential applications.

As a cationic molecule, the this compound can engage in cation-π interactions with biological macromolecules. These non-covalent interactions occur between a positively charged ion (cation) and the electron-rich π system of aromatic rings, such as those found in amino acid residues like phenylalanine, tyrosine, and tryptophan within proteins nih.govtandfonline.comdeepdyve.com. These interactions are energetically significant and play a crucial role in molecular recognition, protein structure stabilization, and binding events nih.govtandfonline.comdeepdyve.com.

Studies have demonstrated that JGB interacts with serum albumins (HSA and BSA), forming ground-state complexes. Spectroscopic and calorimetric measurements, supported by in silico calculations, indicate binding affinities and thermodynamic parameters characteristic of these interactions nih.govtandfonline.comresearchgate.net. Förster Resonance Energy Transfer (FRET) calculations have also been used to estimate distances between JGB and protein residues nih.govtandfonline.comresearchgate.net. Furthermore, JGB's interaction with DNA involves binding and aggregation, leading to altered spectroscopic properties like metachromasia and enhanced resonance light scattering, which are exploited for DNA quantification researchgate.netnih.govrsc.org.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful tools for predicting and understanding the behavior of JGB. DFT calculations are used to determine electronic properties, such as frontier molecular orbital energies (HOMO/LUMO) and electron density distributions, which help identify reactive sites for adsorption and predict interaction strengths osti.govresearchgate.netrsc.orgrsc.org. For instance, DFT analysis of JGB suggests a higher electron-donating ability compared to Safranine T, correlating with stronger adsorption on copper surfaces osti.govresearchgate.net. The N=N bond and the aminoazobenzene region of JGB have been identified as probable sites for adsorption on copper electrodes osti.govresearchgate.net.

MD simulations are employed to model the dynamic behavior of JGB and its interactions. These simulations can elucidate adsorption mechanisms on surfaces like copper, revealing dissociative adsorption pathways involving the cleavage of the N=N bond, with the reduced product acting as the primary leveling agent psu.eduacs.orgresearchgate.netresearchgate.net. Furthermore, MD simulations are used to study the behavior of nanoparticles and their interactions with interfaces and biomolecules, providing insights into adsorption structures, dynamics, and conformational changes acs.orgnih.govmdpi.com. These computational methods collectively contribute to a predictive understanding of JGB's role in various chemical and biological processes.

Compound List:

Janus Green B (JGB)

Safranine T (ST)

Methylene Blue (MB)

Brilliant Green (BG)

Rhodamine B Isothiocyanate (RITC)

Fluorescein Isothiocyanate (FITC)

Sodium Dodecyl Sulfate (SDS)

Perfluorooctanesulfonic acid (PFOS)

Perfluorooctanoic acid (PFOA)

Sodium alginate

DNA (Deoxyribonucleic Acid)

RNA (Ribonucleic Acid)

Bovine Serum Albumin (BSA)

Human Serum Albumin (HSA)

Hemoglobin (Hb)

Myoglobin (B1173299) (Mb)

Copper (Cu)

Silver Nanoparticles (AgNPs)

Gold Nanoparticles (AuNPs)

Mesoporous Silica Nanoparticles (MSNs)

Multi-walled Carbon Nanotubes (MWCNTs)

Leucaena leucocephala Seed Pods (LLSP)

Pistachio Shells (PSC)

Diethylsafranine

Limitations, Challenges, and Methodological Refinements in Janus Green B Cation Research

Artifacts and Specificity Considerations in Staining Protocols

A significant challenge in using Janus Green B is its potential to produce artifacts and exhibit compromised specificity, leading to misinterpretation of results. While JG-B is widely recognized for its affinity for mitochondria due to their high metabolic activity and intact membrane potential, its specificity is not absolute.

Concentration-Dependent Specificity: The specificity of JG-B for mitochondria is notably lost when the dye is employed at high concentrations. This necessitates careful optimization of dye concentration for each experimental system to maintain accurate mitochondrial targeting nih.gov.

Staining Protocol Issues: Earlier methods involving JG-B sometimes faced issues related to de-staining or the need for subsequent solubilization steps, which could introduce further variability or artifacts into the experimental workflow jbuon.com.

Impact of Environmental Factors on Research Outcomes

The efficacy and interpretation of Janus Green B staining are significantly influenced by environmental factors, primarily oxygen concentration and pH, which affect the dye's redox state and stability.

Oxygen Dependency: The Janus Green B staining reaction is inherently oxygen-dependent medchemexpress.comjst.go.jp. In its oxidized state, JG-B appears blue-green, while in the absence of oxygen, it is reduced and turns pink or colorless wikipedia.orgpressbooks.pub. This redox sensitivity means that oxygen levels in the experimental environment, including during sample preparation, fixation, and observation, can directly alter the dye's color and, consequently, the perceived staining intensity and localization. Researchers must ensure consistent and controlled oxygen levels or account for these variations in their interpretations medchemexpress.comwikipedia.org.

pH Influence: While specific quantitative data on pH impact on JG-B research outcomes are not extensively detailed in the provided snippets, pH is a known factor influencing dye-tissue interactions and dye stability researchgate.netmicroscopist.co.uk. Changes in pH can affect the protonation state of the dye and cellular components, potentially altering binding affinities and the dye's spectral properties. For instance, alkaline washing solutions can intensify the color of the dye-tissue complex, suggesting a pH-mediated effect on staining microscopist.co.uk. Therefore, maintaining a stable and appropriate pH during staining protocols is crucial for reproducible results.

Strategies for Enhancing Selectivity and Minimizing Non-Specific Interactions

To overcome the challenges of non-specific binding and improve the reliability of JG-B staining, several strategies can be employed:

Optimized Dye Concentration: As mentioned, controlling the concentration of JG-B is paramount. Using the lowest effective concentration that provides clear mitochondrial staining, while minimizing background, is a primary method to enhance specificity and reduce binding to non-target structures nih.gov.

Methodological Refinements: The development of new assay formats, such as colorimetric assays based on the reductive splitting of JG-B to diethylsafranine, aims to circumvent traditional issues like de-staining and solubilization jbuon.com. These assays rely on measuring the absorbance of the reduced product, which can offer a more robust and quantifiable measure of mitochondrial activity.

Controlled Environmental Conditions: Rigorous control over oxygen levels and pH during sample preparation and staining is essential. Understanding the oxygen-dependent nature of the dye allows researchers to standardize conditions or interpret results in the context of ambient oxygen availability medchemexpress.comwikipedia.org.

Blocking Agents (General Principle): While not explicitly detailed for JG-B in the provided snippets, in broader histological staining contexts, blocking reagents are used to prevent non-specific interactions between dyes/antibodies and cellular components. This principle, if applicable, could involve pre-treating samples or including blocking agents in the staining solution to reduce background noise and improve signal-to-noise ratio antibodies.com.

Differential Staining and Co-localization: In complex biological systems, using JG-B in conjunction with other stains that target different cellular organelles or structures can help confirm mitochondrial localization and differentiate it from potential artifacts or non-specific staining.

The successful application of Janus Green B in research hinges on a thorough understanding of its limitations and the implementation of meticulous protocols to ensure accurate and specific visualization of mitochondria.

Emerging Research Avenues and Future Perspectives for Janus Green B Cation

Exploration of Novel Derivatives for Enhanced Research Applications

While Janus Green B itself has been a stalwart in mitochondrial research, the development of novel derivatives presents a promising avenue for enhancing its utility. The core structure of JGB offers a scaffold for chemical modifications aimed at improving its photophysical properties and enabling more targeted applications.

Future research in this area may focus on:

Improved Photostability and Quantum Yield: The development of JGB analogs with greater resistance to photobleaching and higher fluorescence quantum yields would be highly beneficial for long-term live-cell imaging and quantitative fluorescence microscopy. ubc.canih.gov Modifications to the phenazine (B1670421) core or the strategic addition of functional groups could enhance these properties. nih.govresearchgate.net

Targeting Specific Mitochondrial Sub-compartments: While JGB accumulates in the mitochondrial matrix due to the membrane potential, derivatives could be designed to target other mitochondrial locations, such as the inner or outer membranes, or even specific protein complexes. This could be achieved by conjugating JGB to molecules with known sub-mitochondrial localization signals.

Multifunctional Probes: There is potential to create JGB derivatives that can simultaneously report on multiple aspects of mitochondrial function. For example, a derivative could be engineered to not only indicate mitochondrial redox state but also to be sensitive to changes in other parameters like pH or calcium concentration.

Such advancements in the chemical toolkit of JGB-based probes would significantly expand their applicability in modern cell biology research.

Untapped Potential in Specific Cellular and Molecular Pathway Investigations

The traditional use of Janus Green B for general mitochondrial staining belies its potential for more nuanced investigations into specific cellular and molecular pathways, particularly those where mitochondrial dysfunction is a key pathological feature.

Neurodegenerative Diseases:

Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases, including Parkinson's and Alzheimer's. mdpi.comnih.gov The accumulation of damaged mitochondria and increased oxidative stress are central to the pathogenesis of these conditions. nih.gov JGB can be utilized as a tool to screen for and characterize mitochondrial dysfunction in cellular and animal models of these diseases. For instance, studies have used JGB to assess mitochondrial toxicity, a process relevant to the neuronal cell death seen in these disorders. nih.gov The ability of JGB to report on the redox state of mitochondria makes it particularly useful for investigating the impact of disease-related proteins and environmental toxins on mitochondrial function. mdpi.com

Apoptosis and Mitophagy:

The process of programmed cell death, or apoptosis, is intrinsically linked to mitochondrial integrity. A key event in the initiation of apoptosis is the loss of mitochondrial membrane potential. While other dyes are more commonly used for this specific purpose, the principle of JGB accumulation being dependent on this potential suggests its utility in monitoring this critical apoptotic event. taylorandfrancis.com Furthermore, mitophagy, the selective removal of damaged mitochondria, is a crucial quality control mechanism. Investigating the dynamics of mitophagy is essential for understanding cellular health and disease. JGB could potentially be used in conjunction with other markers to monitor the removal of dysfunctional mitochondria.

The following table summarizes potential research applications of Janus Green B in these pathways:

| Cellular Pathway | Potential Application of Janus Green B | Research Focus |

| Neurodegeneration | Screening for mitochondrial toxins in Parkinson's disease models. | Identifying compounds that induce or prevent mitochondrial dysfunction. |

| Assessing mitochondrial integrity in Alzheimer's disease models. | Understanding the impact of amyloid-beta and tau on mitochondrial health. | |

| Apoptosis | Monitoring changes in mitochondrial redox state during apoptosis. | Elucidating the role of oxidative stress in programmed cell death. |

| Mitophagy | Identifying and tracking dysfunctional mitochondria targeted for removal. | Studying the mechanisms of mitochondrial quality control. |

Interdisciplinary Research Integrating Janus Green B Cation with Advanced Bioanalytical Tools

The true future potential of the this compound lies in its integration with modern, high-throughput, and high-resolution bioanalytical technologies. Such interdisciplinary approaches can elevate the utility of this classic dye from a qualitative stain to a quantitative probe for dissecting complex cellular processes.

High-Throughput and High-Content Screening:

The colorimetric change of Janus Green B associated with its reduction in metabolically active mitochondria is well-suited for high-throughput screening (HTS) applications. nih.govjbuon.com Assays based on JGB can be readily adapted to a microplate format for screening large libraries of chemical compounds for their effects on mitochondrial function and cell viability. moleculardevices.com This is particularly valuable for drug discovery and toxicology studies. beilstein-journals.org Furthermore, when combined with automated microscopy and image analysis, JGB can be used in high-content screening (HCS) to provide multiparametric data on mitochondrial morphology, number, and functional state within individual cells. moleculardevices.comnih.govresearchgate.netbiorxiv.org

Advanced Microscopy and Multiplexed Imaging:

The integration of Janus Green B staining with advanced imaging techniques such as confocal microscopy allows for detailed three-dimensional visualization of the mitochondrial network within cells. While JGB itself has fluorescent properties, its primary use has been in colorimetric and brightfield microscopy. nih.govresearchgate.netresearchgate.net Future applications could involve combining JGB with a panel of other fluorescent probes to simultaneously visualize different cellular organelles and processes. This multiplexed imaging approach would provide a more holistic view of cellular responses to various stimuli. mdpi.com

Microfluidics and Lab-on-a-Chip Devices:

Microfluidic platforms offer precise control over the cellular microenvironment and enable the analysis of small sample volumes, making them ideal for single-cell studies. nih.govmdpi.comillinois.edursc.org Integrating Janus Green B-based assays into microfluidic devices could allow for the real-time monitoring of mitochondrial function in individual cells under various experimental conditions. This would be particularly powerful for studying heterogeneous cellular responses and for cytotoxicity screening. nih.gov

Electrochemical Biosensors:

The redox activity of Janus Green B makes it an attractive candidate for the development of electrochemical biosensors for monitoring cellular respiration. pressbooks.pubcdhfinechemical.comcleapss.org.uknih.gov A biosensor could be designed where the electrochemical signal is modulated by the conversion of JGB by mitochondrial enzymes. Such a sensor could provide a real-time, label-free method for assessing mitochondrial activity, with potential applications in drug screening and environmental monitoring.

The following table outlines the integration of Janus Green B with advanced bioanalytical tools:

| Advanced Bioanalytical Tool | Integration with Janus Green B | Potential Application |

| High-Throughput Screening (HTS) | Colorimetric assays in microplate format. | Drug discovery, toxicology screening. |

| High-Content Screening (HCS) | Automated microscopy and image analysis of JGB-stained cells. | Multiparametric analysis of mitochondrial health. |

| Advanced Microscopy | Combination with other fluorescent probes for multiplexed imaging. | Systems biology studies of cellular function. |

| Microfluidics | Real-time monitoring of mitochondrial activity in single cells. | Heterogeneity studies, cytotoxicity screening. |

| Electrochemical Biosensors | Use of JGB as a redox indicator for cellular respiration. | Real-time, label-free monitoring of mitochondrial function. |

Q & A

Q. How is Janus Green B cation utilized as a cell viability marker in In-Cell ELISA assays?

Janus Green B is used to normalize cell density in In-Cell ELISA by staining cellular DNA/RNA. Researchers incubate cells with the dye post-fixation, measure its absorbance (e.g., at 630 nm), and normalize antibody-specific signals (e.g., IR/HRP) against Janus Green intensity to account for seeding variations. This method reduces intra-assay variability .

Q. What safety protocols are recommended for handling Janus Green B in laboratory settings?

The compound should be handled in well-ventilated areas with personal protective equipment (gloves, safety glasses). Avoid dust formation and skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes. Store in dry, static-free containers away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers confirm the chemical identity of Janus Green B in experimental setups?

Validate identity via CAS registry (2869-83-2), molecular formula (C₃₀H₃₁ClN₆), and spectral analysis (UV-Vis absorbance peaks at 630 nm and 410 nm). Cross-reference with databases like PubChem (CID: 21184) or ChEBI .

Advanced Research Questions

Q. What experimental parameters optimize the photocatalytic degradation of Janus Green B using nanomaterials?

Studies using PbS/CTAB nanocomposites show optimal degradation at pH 7.0, 200 ppm dye concentration, 0.5 g catalyst load, and 70 mW·cm⁻² light intensity. Monitor degradation kinetics via UV-Vis spectroscopy and validate with pseudo-first-order models .

Q. How do adsorption kinetics models explain Janus Green B removal by mesoporous materials like amine-modified MCM-41?

Adsorption follows pseudo-second-order kinetics, indicating chemisorption dominates. Surface functionalization with amines (e.g., DMDDA) enhances electrostatic interactions between the cationic dye and negatively charged adsorbent sites. Characterize via BET surface area analysis and FTIR for amine group confirmation .

Q. What methodological strategies address contradictions in Janus Green B’s redox behavior across different experimental systems?

Discrepancies in redox activity (e.g., mitochondrial staining vs. dye degradation) arise from solvent polarity, pH, and coexisting ions. Use cyclic voltammetry to map redox potentials under controlled conditions and validate with spectroscopic titration .

Q. How can researchers design Janus Green B derivatives for enhanced selectivity in biological staining?

Modify the phenazine core via substituent engineering (e.g., sulfonation for solubility, alkylation for membrane permeability). Validate selectivity via competitive staining assays and confocal microscopy. Ensure purity via HPLC (>95%) and mass spectrometry .

Methodological and Ethical Considerations

Q. What statistical practices ensure reproducibility in Janus Green B-based assays?

Use triplicate technical replicates and independent biological repeats. Normalize data to internal controls (e.g., Janus Green intensity) and apply ANOVA for variance analysis. Adhere to reporting standards (e.g., MIAME for microarray data) .

Q. How should researchers address the lack of toxicological data for Janus Green B in ecological risk assessments?

Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀ tests) and extrapolate using QSAR models. Publish negative results to fill data gaps and comply with FAIR data principles .

Q. What ethical guidelines apply to studies involving Janus Green B in animal models?

Follow institutional animal care protocols (e.g., IACUC approval) and the ARRIVE guidelines for experimental design. Disclose conflicts of interest and ensure transparency in data interpretation .

Data Presentation and Publication Standards

- Tables : Include parameters like λmax, degradation efficiency (%), and kinetic constants (k) with standard deviations.

- Figures : Use normalized absorbance curves, adsorption isotherms, or SEM/TEM images of nanocomposites.

- References : Cite primary literature (e.g., Anal. Chim. Acta, ACS Appl. Mater. Interfaces) and avoid non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.